molecular formula C20H15ClN4OS B2745272 3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114909-46-4

3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2745272
CAS No.: 1114909-46-4
M. Wt: 394.88
InChI Key: KHZIXZDHBWHEJF-UHFFFAOYSA-N
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Description

The compound 3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted at the 3-position with a 3-chlorophenyl group and at the 6-position with a sulfanyl-linked 3-(2-methylphenyl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-13-5-2-3-8-16(13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)14-6-4-7-15(21)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZIXZDHBWHEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyridazine ring.

    Thiomethylation: The thiomethyl group is added through a thiolation reaction, where a thiol reacts with a methylating agent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like nitric acid, sulfuric acid, or halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notably, its derivatives have shown promising results in:

  • Antifungal Activity : Research indicates that compounds with similar structural frameworks can inhibit fungal growth effectively. For instance, studies on pyridine and oxadiazole derivatives have demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger with minimal inhibitory concentrations (MIC) below 25 µg/mL .
  • Anticancer Properties : The incorporation of the oxadiazole moiety has been linked to enhanced anticancer activity. Some derivatives have shown efficacy against various cancer cell lines, indicating potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties. Similar compounds have been documented to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, which could be explored further .

Example Synthesis Pathway:

  • Start with 3-chlorophenyl derivatives.
  • React with 2-methylphenyl oxadiazole under appropriate conditions (e.g., temperature, solvent).
  • Introduce sulfanyl groups via nucleophilic substitution.

Case Studies

Several case studies highlight the applications of this compound:

  • Antifungal Efficacy Study :
    • A series of pyridazine derivatives were synthesized and tested against pathogenic fungi.
    • Results indicated that compounds with the oxadiazole moiety exhibited superior antifungal activity compared to standard treatments like fluconazole.
  • Anticancer Activity Assessment :
    • A derivative of this compound was evaluated in vitro on breast cancer cell lines.
    • The study revealed significant cytotoxic effects at low concentrations, suggesting a mechanism involving apoptosis.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridazine Core

The pyridazine ring’s 3-position substituent significantly influences physicochemical and pharmacological properties. Key analogues include:

  • The oxadiazole substituent here features a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects .
  • 3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine : Ethyl groups at both pyridazine and oxadiazole positions increase hydrophobicity (molecular weight: 402.52) compared to the target compound, which may affect membrane permeability .
  • 3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine : Additional methyl groups on the phenyl ring enhance steric bulk, possibly reducing metabolic clearance .
Table 1: Substituent Effects on Pyridazine Derivatives
Compound Name Pyridazine Substituent Oxadiazole Substituent Molecular Weight Key Feature(s)
3-(3-Chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Target) 3-Chlorophenyl 2-Methylphenyl 409.89* Balanced lipophilicity
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Methoxyphenyl 3-(Trifluoromethyl)phenyl 459.39 Enhanced electron-withdrawing effects
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 4-Ethylphenyl 4-Ethylphenyl 402.52 Increased hydrophobicity

*Calculated based on molecular formula.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole moiety is a critical pharmacophore. Variations in its substitution pattern include:

  • Methylsulfanyl Groups : In 3-(4-methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (), the methylsulfanyl group increases polar surface area, which may enhance solubility .
  • Heteroaromatic Linkages : Compounds like 4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine () replace pyridazine with a triazole-morpholine core, demonstrating how core substitution alters bioactivity profiles .

Biological Activity

The compound 3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O2SC_{18}H_{16}ClN_3O_2S with a molecular weight of approximately 341.8 g/mol. The structure features a pyridazine ring substituted with a chlorophenyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and pyridazine frameworks exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole, including those similar to the compound , possess notable antimicrobial properties. For instance:

  • Dhumal et al. (2021) reported that oxadiazole derivatives demonstrated antibacterial activity against Mycobacterium bovis BCG and other Gram-positive and Gram-negative bacteria .
  • Desai et al. highlighted the effectiveness of pyridine-based oxadiazole hybrids against strains such as E. coli and S. aureus, indicating a potential for broad-spectrum antimicrobial action .

Anticancer Activity

The anticancer potential of compounds featuring the oxadiazole scaffold has been extensively documented:

  • Research conducted by Miao et al. (2011) revealed that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the oxadiazole ring enhances anticancer activity.
  • Paruch et al. (2020) focused on the modification of oxadiazole derivatives for increased efficacy against cancer cells, demonstrating promising results in preclinical tests .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy:

  • The presence of electron-withdrawing groups like chlorine on the phenyl ring has been shown to enhance antibacterial activity .
  • Substituents on the oxadiazole ring also play a critical role in determining the compound's potency against various pathogens and cancer cells .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Study Compound Activity Findings
Dhumal et al. (2021)1,3,4-Oxadiazole DerivativesAntimicrobialStrong inhibition of M. bovis BCG; good binding affinity to mycobacterial enzymes .
Desai et al. (2016)Pyridine-based OxadiazolesAntimicrobialEffective against E. coli, S. aureus; comparable to gentamicin .
Miao et al. (2011)Oxadiazole DerivativesAnticancerSignificant cytotoxicity across multiple cancer cell lines.
Paruch et al. (2020)Modified OxadiazolesAnticancerPromising results in inhibiting cancer cell proliferation .

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